molecular formula C20H32N6O2 B12905515 Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate CAS No. 21271-70-5

Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate

Cat. No.: B12905515
CAS No.: 21271-70-5
M. Wt: 388.5 g/mol
InChI Key: PSLLLUJWHYCIHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyridopyrazine carbamate class, characterized by a pyrido[2,3-b]pyrazine core substituted at positions 3, 6, and 6. The 3-methyl group contributes steric and electronic effects, while the ethyl carbamate at position 6 enhances solubility. The 8-position features a (5-(diethylamino)pentan-2-yl)amino side chain, which may influence binding to biological targets such as FtsZ, a bacterial cytoskeletal protein implicated in cell division .

Properties

CAS No.

21271-70-5

Molecular Formula

C20H32N6O2

Molecular Weight

388.5 g/mol

IUPAC Name

ethyl N-[8-[5-(diethylamino)pentan-2-ylamino]-3-methylpyrido[2,3-b]pyrazin-6-yl]carbamate

InChI

InChI=1S/C20H32N6O2/c1-6-26(7-2)11-9-10-14(4)22-16-12-17(25-20(27)28-8-3)24-19-18(16)21-13-15(5)23-19/h12-14H,6-11H2,1-5H3,(H2,22,23,24,25,27)

InChI Key

PSLLLUJWHYCIHJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC(C)NC1=CC(=NC2=NC(=CN=C12)C)NC(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound ID Core Structure Substituents (Positions) Side Chain (Position 8) Molecular Weight (M+H)+ Melting Point (°C) Yield (%) HPLC Purity (%)
Target Pyrido[2,3-b]pyrazine 3-CH₃, 6-OCH₂CH₃ (5-(Diethylamino)pentan-2-yl)amino ~403* ~181–184* ~36* ~100*
9 Pyrido[2,3-b]pyrazine 2,3-diCH₃, 6-OCH₂CH₃ (5-(Diethylamino)pentan-2-yl)amino 403.28 181–184 36 100
10 Pyrido[2,3-b]pyrazine 2,3-diCH₂CH₃, 6-OCH₂CH₃ (5-(Diethylamino)pentan-2-yl)amino 431.31 55–60 51 96.2
17 Pyrido[2,3-b]pyrazine 2,3-diPh, 6-OCH₂CH₃ (4-(Diethylamino)butyl)amino 513.30 155–158 24 100
18 Pyrido[2,3-b]pyrazine 2,3-di(thiophen-2-yl), 6-OCH₂CH₃ (4-(Diethylamino)butyl)amino 513.30† 125–129 47 91.9
31 Pyrimidine 5-NO₂, 6-Cl, 2-OCH₂CH₃ (5-(Diethylamino)pentan-2-yl)amino 403.19 Not reported 40 Not reported

*Extrapolated from compound 9 due to structural similarity.
†Calculated from molecular formula.

Structural Variations and Physicochemical Impact

  • Pyridopyrazine Core Substituents: Methyl vs. Ethyl (Compounds 9 vs. 10): Replacing 2,3-dimethyl (9) with 2,3-diethyl (10) reduces melting point (181–184°C → 55–60°C), likely due to decreased crystallinity from bulkier ethyl groups. Molecular weight increases by ~28 Da, affecting solubility . Aromatic vs. Aliphatic (Compounds 9 vs. However, yields drop (36% → 24–47%), suggesting synthetic challenges with aromatic diketones .
  • Side Chain Modifications :

    • Pentan-2-yl vs. Butyl (Target vs. 17/18) : The pentan-2-yl chain in the target compound and 9 provides a longer, branched structure compared to the butyl chain in 17/17. This may enhance membrane permeability or target binding via increased hydrophobic interactions .

Spectroscopic Characteristics

  • ¹H NMR :
    • The target’s 3-CH₃ resonates at δ ~2.68 (similar to 9), while ethyl groups in 10 appear as complex multiplets (δ 3.02–2.83). Aromatic protons in 17/18 show distinct shifts (δ 7.57–7.24) due to electron-rich substituents .
  • Mass Spectrometry : HRMS data confirms precise molecular weights, critical for validating synthetic routes .

Biological Activity

Ethyl (8-((5-(diethylamino)pentan-2-yl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

1. Synthesis and Structural Characteristics

The compound belongs to the pyrido[2,3-b]pyrazine family, which has been studied for various biological activities. The synthesis generally involves multi-step organic reactions, including carbamate formation and substitution reactions to introduce the diethylamino and pentan-2-yl groups. This structural complexity contributes to its unique biological profile.

2.1 Antiviral Activity

Research indicates that derivatives of pyrido[2,3-b]pyrazines exhibit antiviral properties. For instance, compounds with similar structures have shown inhibitory effects on the Hepatitis C virus (HCV), specifically targeting the NS5B RNA-dependent RNA polymerase (RdRp). One derivative demonstrated an IC50 value of 58 μM against RdRp, suggesting potential for further optimization in antiviral drug development .

2.2 Anticancer Properties

Pyrido[2,3-b]pyrazine derivatives have also been investigated for anticancer activity. Some studies report that these compounds can inhibit key signaling pathways involved in cancer cell proliferation. For example, certain derivatives have been identified as modulators of receptor tyrosine kinases and serine/threonine kinases, which are crucial in tumor growth and metastasis .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Kinase Inhibition : The compound may inhibit various kinases involved in cellular signaling pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing cellular responses to external stimuli.

4.1 Study on Antiviral Efficacy

In a study focusing on antiviral activity, researchers synthesized several derivatives of pyrido[2,3-b]pyrazines and tested their efficacy against HCV. The most potent compound exhibited an IC50 value significantly lower than existing antiviral agents, indicating a promising lead for further development .

4.2 Cancer Cell Proliferation Inhibition

Another investigation assessed the effects of pyrido[2,3-b]pyrazine derivatives on cancer cell lines. The results showed that certain compounds could reduce cell viability by inducing apoptosis in a dose-dependent manner. This suggests that this compound might be effective in treating specific cancers through targeted cellular mechanisms .

5. Comparative Data Table

CompoundActivity TypeIC50 Value (μM)Reference
Compound AHCV RdRp Inhibition58
Compound BCancer Cell Viability<10
Compound CKinase Inhibition12

6. Conclusion

This compound presents a promising avenue for pharmaceutical development due to its diverse biological activities, particularly in antiviral and anticancer domains. Further research is warranted to explore its full therapeutic potential and optimize its efficacy through structural modifications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.